5-[(Cyclopentylamino)sulfonyl]indolinyl oxolan-2-yl ketone
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Overview
Description
5-[(Cyclopentylamino)sulfonyl]indolinyl oxolan-2-yl ketone is a complex organic compound with the molecular formula C18H24N2O4S. This compound features an indole core, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Cyclopentylamino)sulfonyl]indolinyl oxolan-2-yl ketone typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the cyclopentylamino and sulfonyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[(Cyclopentylamino)sulfonyl]indolinyl oxolan-2-yl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or alcohols under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-[(Cyclopentylamino)sulfonyl]indolinyl oxolan-2-yl ketone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[(Cyclopentylamino)sulfonyl]indolinyl oxolan-2-yl ketone involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The cyclopentylamino and sulfonyl groups may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core, known for its role in plant growth and development.
Indole-2-carboxylate derivatives: Compounds with antiviral and anticancer activities, sharing the indole scaffold.
Azepinoindole: A tricyclic indole derivative with potential therapeutic applications.
Uniqueness
5-[(Cyclopentylamino)sulfonyl]indolinyl oxolan-2-yl ketone is unique due to the presence of the cyclopentylamino and sulfonyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, solubility, and binding affinity for specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N-cyclopentyl-1-(oxolane-2-carbonyl)-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c21-18(17-6-3-11-24-17)20-10-9-13-12-15(7-8-16(13)20)25(22,23)19-14-4-1-2-5-14/h7-8,12,14,17,19H,1-6,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVOONKKKAKZHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4CCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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